CID 71363088
Description
While direct data for this CID is absent in the evidence, its comparative analysis can be inferred from structurally related compounds, such as oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) , betulin-derived inhibitors (e.g., CID 10153267) , and bile acid substrates (e.g., CID 6675, CID 439763) . These analogs share functional groups or scaffold motifs that influence their biological activity, pharmacokinetics, and synthetic pathways.
Properties
CAS No. |
438583-09-6 |
|---|---|
Molecular Formula |
FeMgOSiSn |
Molecular Weight |
242.94 g/mol |
InChI |
InChI=1S/Fe.Mg.O.Si.Sn |
InChI Key |
FXNATWBJEGROAY-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Mg].[Si].[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 71363088” involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” involves large-scale chemical processes. These methods are optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 71363088” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum are often employed to facilitate reactions.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and transformed compounds with different functional groups.
Scientific Research Applications
The compound “CID 71363088” has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is utilized in various industrial processes, including the production of materials and chemicals.
Mechanism of Action
The mechanism by which “CID 71363088” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in various biological effects, depending on the context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Oscillatoxin Derivatives ()
- CID 101283546 (Oscillatoxin D) : Features a polycyclic ether backbone with hydroxyl and methyl groups.
Betulin-Derived Inhibitors ()
- CID 10153267 (3-O-Caffeoyl Betulin): Combines a triterpenoid skeleton (betulin) with a caffeoyl moiety, enhancing solubility and inhibitory effects on bile acid transporters.
- CID 71363088 : May exhibit analogous modifications to improve bioavailability or target specificity .
Bile Acid Substrates ()
Pharmacokinetic and Pharmacodynamic Properties
Solubility and Bioavailability
- This compound : Predicted solubility and log P values could align with oscillatoxin derivatives (log P ~0.8–2.15) or betulin analogs (log P ~1.64–2.15) , depending on functional groups.
- Synthetic Accessibility : Likely moderate (scores ~2.07, similar to CID 1046861-20-4) due to complex stereochemistry .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of this compound and Analogs
Research Findings and Implications
- Synthetic Pathways : this compound may require multi-step synthesis involving cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups), as seen in CID 1046861-20-4 .
- Therapeutic Potential: Structural alignment with betulin-derived inhibitors suggests applications in cholestasis or metabolic disorders .
- Safety Concerns : Overlap with oscillatoxin D’s polyether backbone warrants toxicity screening for hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

